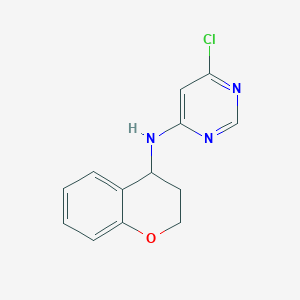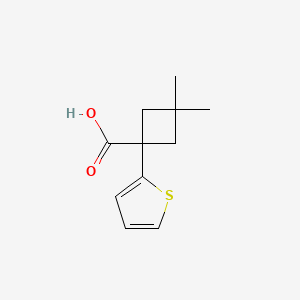
Ácido 3,3-dimetil-1-(tiofen-2-il)ciclobutano-1-carboxílico
Descripción general
Descripción
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a thiophene ring and a carboxylic acid group
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
Target of Action
Thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence various biochemical pathways, depending on their specific structure and the biological context .
Result of Action
Thiophene derivatives have been associated with a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the thiophene ring and the carboxylic acid group. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-amine: Similar structure but with an amine group instead of a carboxylic acid group.
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid group.
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-ketone: Similar structure but with a ketone group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid lies in its combination of a cyclobutane ring with a thiophene ring and a carboxylic acid group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
3,3-dimethyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-10(2)6-11(7-10,9(12)13)8-4-3-5-14-8/h3-5H,6-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLYDLZENAGPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=CS2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


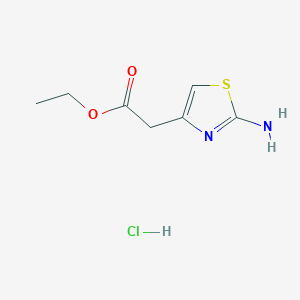
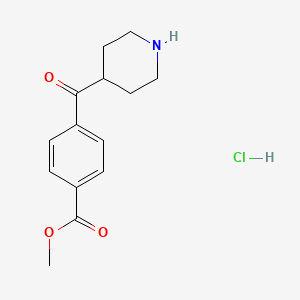
![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)

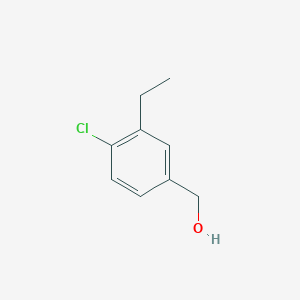
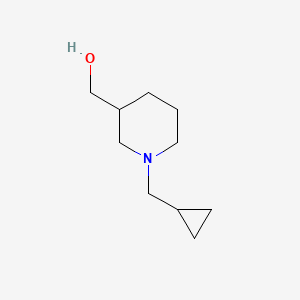
![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)
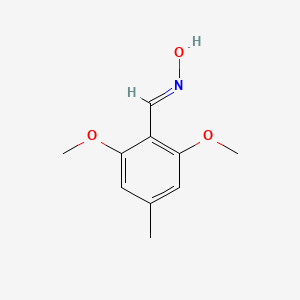
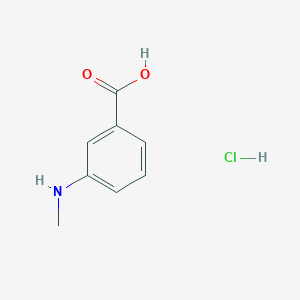
![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)
![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)
